Acetylcholine-1,1,2,2-D4 chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetylcholine-1,1,2,2-D4 chloride is a deuterated form of acetylcholine chloride, a neurotransmitter that plays a crucial role in the nervous system. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of neurochemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetylcholine-1,1,2,2-D4 chloride involves the incorporation of deuterium into the acetylcholine molecule. One common method is the reaction of deuterated choline with acetyl chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium at the specified positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of deuterated reagents and solvents, and the reaction conditions are carefully monitored to maintain the integrity of the deuterium labeling .

化学反应分析

Types of Reactions

Acetylcholine-1,1,2,2-D4 chloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and catalyzed by acetylcholinesterase, resulting in the formation of choline and acetic acid.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide under controlled conditions.

Substitution: Involves the replacement of the chloride ion with other nucleophiles, such as hydroxide or acetate ions.

Major Products Formed

Hydrolysis: Produces choline and acetic acid.

Oxidation: Results in the formation of various oxidized derivatives.

Substitution: Leads to the formation of different acetylcholine derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Research

Acetylcholine-1,1,2,2-D4 chloride serves as a valuable tool in pharmacological studies due to its ability to mimic natural acetylcholine while allowing for the tracking of its metabolism and interactions within biological systems.

Mechanistic Studies

- Cholinergic Receptor Interaction : The compound can be used to investigate the binding affinities and kinetics of acetylcholine at both nicotinic and muscarinic receptors. By using labeled acetylcholine, researchers can discern the dynamics of receptor activation and desensitization processes, which are crucial for understanding various pathologies such as Alzheimer's disease and myasthenia gravis .

- Inhibition Studies : this compound can be utilized to study the effects of cholinesterase inhibitors. These inhibitors prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This application is particularly relevant in developing treatments for neurodegenerative diseases .

Neurobiology

The compound's isotopic labeling allows for advanced imaging techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Neurotransmitter Dynamics

- Synaptic Transmission Studies : Researchers can use this compound to trace the pathways of neurotransmission in neuronal circuits. This helps elucidate how acetylcholine influences synaptic plasticity and neuronal excitability .

- Behavioral Studies : The compound can be employed in behavioral neuroscience to assess how variations in cholinergic signaling affect learning and memory processes. For instance, studies have shown that alterations in acetylcholine release correlate with performance in cognitive tasks .

Toxicology

In toxicological research, this compound is instrumental in understanding the effects of various neurotoxic agents that target cholinergic systems.

Toxic Agent Interaction

- Assessment of Organophosphates : The compound can be used to study the impact of organophosphate pesticides on cholinergic signaling by measuring changes in acetylcholine levels following exposure. This research is vital for evaluating the safety and environmental impact of these substances .

Clinical Applications

This compound has potential clinical applications in diagnostic procedures.

Diagnostic Imaging

- Cholinergic System Imaging : The compound's isotopic nature allows it to be used in imaging techniques to visualize cholinergic system alterations in conditions like Alzheimer's disease or other dementias. This could improve diagnostic accuracy and facilitate early intervention strategies .

Several studies exemplify the applications of this compound:

- Study on Alzheimer's Disease : Research demonstrated that administering this compound allowed researchers to track changes in cholinergic signaling pathways associated with cognitive decline in Alzheimer’s patients .

- Toxicology Assessment : A study investigating the effects of organophosphate exposure utilized this compound to measure alterations in acetylcholine levels post-exposure, highlighting its role as a biomarker for neurotoxic effects .

作用机制

Acetylcholine-1,1,2,2-D4 chloride exerts its effects by mimicking the action of natural acetylcholine. It binds to acetylcholine receptors, including nicotinic and muscarinic receptors, leading to various physiological responses . The binding of acetylcholine to these receptors triggers ion channel opening or activates G-protein coupled pathways, resulting in muscle contraction, neurotransmission, and other cellular responses .

相似化合物的比较

Similar Compounds

Acetylcholine chloride: The non-deuterated form of the compound, widely studied for its role in neurotransmission.

Choline chloride: A precursor to acetylcholine, involved in various metabolic pathways.

Phosphatidylcholine: A major component of cell membranes and a precursor to acetylcholine.

Uniqueness

Acetylcholine-1,1,2,2-D4 chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to distinguish the compound from its non-labeled counterparts using mass spectrometry and other analytical techniques. This labeling enhances the accuracy and precision of studies involving acetylcholine metabolism and function .

生物活性

Acetylcholine-1,1,2,2-D4 chloride (C7H16ClNO2) is a deuterated form of acetylcholine, a crucial neurotransmitter involved in various physiological processes including muscle contraction, cognition, and autonomic functions. This compound is particularly significant in research due to its role in studying cholinergic signaling pathways and its potential therapeutic applications in neurodegenerative diseases.

Acetylcholine functions primarily through two types of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) . The biological activity of this compound can be understood by examining its interaction with these receptors:

- Nicotinic Receptors : These are ligand-gated ion channels that mediate fast synaptic transmission. Activation leads to the opening of ion channels, resulting in depolarization of the postsynaptic membrane.

- Muscarinic Receptors : These G-protein coupled receptors mediate slower metabolic responses. They are involved in various physiological processes including modulation of neurotransmitter release and regulation of neuronal excitability.

The deuterated nature of this compound allows for more precise tracking in biochemical studies, enhancing our understanding of cholinergic signaling dynamics.

Neurotransmission

Research indicates that cholinergic signaling is pivotal for cognitive functions such as learning and memory. This compound has been used to study the mechanisms underlying neurotransmission:

- Synaptic Plasticity : Acetylcholine influences synaptic strength and plasticity through its action on both nAChRs and mAChRs. This is crucial for learning processes and memory formation .

- Neurodegenerative Diseases : Alterations in cholinergic signaling are implicated in conditions such as Alzheimer's disease and Parkinson's disease. Studies show that enhancing acetylcholine levels can mitigate cognitive deficits associated with these diseases .

Vascular Effects

Recent studies have highlighted the role of acetylcholine in endothelial function:

- Endothelial Calcium Signaling : Acetylcholine induces calcium signaling in endothelial cells, which is essential for vascular responses to flow. This autocrine signaling mechanism suggests a broader physiological role for acetylcholine beyond neurotransmission .

Study on Cognitive Enhancement

A study published in Molecular Neuroscience explored the effects of acetylcholine modulation on cognitive performance in animal models. The administration of this compound resulted in enhanced memory retention and improved learning abilities .

Vascular Response Investigation

In a study focusing on endothelial responses to shear stress, researchers demonstrated that acetylcholine released from endothelial cells plays a critical role in mediating flow-induced calcium signaling. This finding underscores the importance of cholinergic signaling in vascular health .

Data Table: Comparison of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Neurotransmission | Interaction with nAChRs and mAChRs | Cognitive enhancement; memory retention |

| Vascular response | Calcium signaling in endothelium | Regulation of blood flow; vascular health |

| Neuroprotection | Modulation of synaptic plasticity | Potential therapeutic target for neurodegeneration |

属性

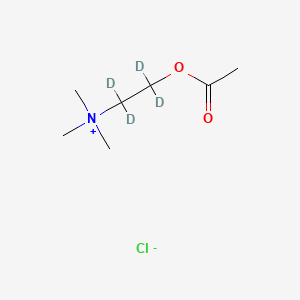

IUPAC Name |

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOREOARAHOCO-NXMSQKFDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。